molecular formula C11H12N2O2S B13212129 Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate

Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate

Cat. No.: B13212129
M. Wt: 236.29 g/mol
InChI Key: FROZCCVEIOTPRS-UHFFFAOYSA-N
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Description

Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by its unique molecular structure, which includes an imino group and a methyl group attached to the benzothiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate typically involves the reaction of 2-amino-6-methylbenzothiazole with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from an appropriate solvent such as ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is then isolated and purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The benzothiazole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzothiazole: Shares the benzothiazole core but lacks the imino and ester groups.

    Methyl 2-(2-amino-6-methyl-1,3-benzothiazol-3-yl)acetate: Similar structure but with an amino group instead of an imino group.

    2-(2-Imino-6-methyl-1,3-benzothiazol-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate is unique due to the presence of both the imino and ester groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

methyl 2-(2-imino-6-methyl-1,3-benzothiazol-3-yl)acetate

InChI

InChI=1S/C11H12N2O2S/c1-7-3-4-8-9(5-7)16-11(12)13(8)6-10(14)15-2/h3-5,12H,6H2,1-2H3

InChI Key

FROZCCVEIOTPRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC

Origin of Product

United States

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